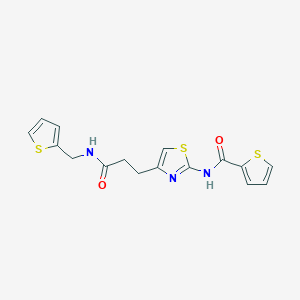

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-carboxamide group and a 3-oxo-3-((thiophen-2-ylmethyl)amino)propyl side chain. Thiazole and thiophene moieties are recurrent motifs in medicinal chemistry due to their electron-rich aromatic systems, which facilitate interactions with biological targets such as kinases and enzymes . Synthesis routes for similar compounds often involve esterification, hydrazine coupling, or cyclization reactions, as seen in Schemes 9–10 of and .

Properties

IUPAC Name |

N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S3/c20-14(17-9-12-3-1-7-22-12)6-5-11-10-24-16(18-11)19-15(21)13-4-2-8-23-13/h1-4,7-8,10H,5-6,9H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBCDTNITUTVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with thiazole derivatives under controlled conditions. The reaction often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction parameters, leading to higher yields and purity. The use of continuous flow reactors can also enhance the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound’s dual thiophene motifs may confer selectivity for kinases over antimicrobial targets, as seen in BTK inhibitors like ibrutinib .

- Sulfonamide-containing analogs () exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s lipophilic thiophenes may limit bioavailability .

Physicochemical Properties

Implications :

- The target compound’s lipophilicity may enhance membrane permeability but necessitate formulation adjustments (e.g., nanoemulsions) for in vivo efficacy.

- Compared to sulfonamide analogs, its reduced solubility could limit parenteral administration routes .

Biological Activity

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide, identified by CAS number 1021266-36-3, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 361.4 g/mol. The structure includes thiophene and thiazole rings, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. Notably, some derivatives have been shown to inhibit specific enzymes involved in critical biochemical pathways:

- Inhibition of Factor Xa : Compounds analogous to this structure have been found to target Factor Xa, an essential enzyme in the coagulation cascade, preventing thrombus formation and thereby reducing the risk of thromboembolic diseases.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against HIV and other viral pathogens. For instance, certain pyrrole derivatives showed effective inhibition of reverse transcriptase, a crucial enzyme for viral replication .

Biological Activity Data

The following table summarizes relevant biological activities associated with related compounds:

| Compound Name | Target | EC50 (μM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|---|

| Compound A | HIV RT | 3.98 | >400 | >100 |

| Compound B | Factor Xa | 0.35 | 50 | 142.85 |

| Compound C | TMV | 58.7 | N/A | N/A |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of a series of thiazole derivatives against HIV type-1, revealing an EC50 value of 3.98 μM for one of the most promising candidates, indicating its potential as a therapeutic agent .

- Antimicrobial Properties : Another investigation into pyrrole-based derivatives highlighted their effectiveness against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazole and thiophene derivatives:

- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity while maintaining biological activity.

- Biological Evaluation : In vitro assays have confirmed the cytotoxicity profiles and therapeutic indices of these compounds, emphasizing their safety and efficacy in potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Formation of the thiazole core via cyclization of thioamides or chloroacetamide precursors (e.g., nucleophilic substitution with thiophen-2-ylmethylamine) .

- Step 2 : Amide coupling using reagents like EDCI/HOBt to introduce the thiophene-2-carboxamide moiety .

- Key Intermediates : Chloroacetamide derivatives (e.g., N-(4-substituted-phenyl)-5-(2-chloroacetamido)thiophene-2-carboxamides) are critical precursors for thiazole ring formation .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- Spectroscopy : (e.g., δ 7.2–8.1 ppm for aromatic protons) and (e.g., carbonyl peaks at ~165–170 ppm) confirm backbone connectivity .

- Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weights (e.g., [M+H] for CHNOS) .

- HPLC Purity : Reverse-phase HPLC with >98% purity ensures absence of unreacted starting materials .

Q. What in vitro cytotoxicity models are used to evaluate its biological activity?

- Methodological Answer :

- Cell Lines : HepG2 (liver cancer) and MCF-7 (breast cancer) are standard models for cytotoxicity screening .

- Assay Protocol : MTT assay with 48–72 hr exposure; IC values calculated using nonlinear regression (e.g., GraphPad Prism) .

- Positive Controls : Sorafenib or doxorubicin are used to validate assay sensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor efficacy?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the thiophene ring to enhance metabolic stability .

- Bioisosteric Replacement : Substitute thiazole with pyrimidine to improve binding affinity .

- Pharmacokinetic Profiling : Use in vitro microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Methodological Answer :

- Standardization : Ensure consistent cell passage numbers, culture media, and assay protocols (e.g., adherence to CLSI guidelines) .

- Data Normalization : Include internal controls (e.g., cisplatin) to account for inter-experimental variability .

- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects that may explain discrepancies .

Q. What computational strategies predict binding modes of this compound with cancer targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.